molecular formula C9H16S B13102376 2H-Thiopyran, tetrahydro-2-(2-methyl-2-propenyl)- CAS No. 62181-63-9

2H-Thiopyran, tetrahydro-2-(2-methyl-2-propenyl)-

Cat. No.: B13102376
CAS No.: 62181-63-9
M. Wt: 156.29 g/mol
InChI Key: GZDDSBKYMOQRCG-UHFFFAOYSA-N
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Description

2-(2-Methylallyl)tetrahydro-2H-thiopyran is an organic compound that belongs to the class of heterocyclic compounds known as thiopyrans. Thiopyrans are sulfur-containing analogs of pyrans, where the oxygen atom in the pyran ring is replaced by a sulfur atom. This compound is characterized by a tetrahydrothiopyran ring substituted with a 2-methylallyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylallyl)tetrahydro-2H-thiopyran can be achieved through various methods. One common approach involves the reaction of tetrahydrothiopyran with 2-methylallyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylallyl)tetrahydro-2H-thiopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Methylallyl)tetrahydro-2H-thiopyran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methylallyl)tetrahydro-2H-thiopyran involves its interaction with molecular targets and pathways. The sulfur atom in the thiopyran ring can participate in redox reactions, influencing cellular redox balance. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylallyl)tetrahydro-2H-thiopyran is unique due to the presence of the 2-methylallyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

62181-63-9

Molecular Formula

C9H16S

Molecular Weight

156.29 g/mol

IUPAC Name

2-(2-methylprop-2-enyl)thiane

InChI

InChI=1S/C9H16S/c1-8(2)7-9-5-3-4-6-10-9/h9H,1,3-7H2,2H3

InChI Key

GZDDSBKYMOQRCG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC1CCCCS1

Origin of Product

United States

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